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molecular formula C18H19N3O2 B8358182 3-(5-Isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-quinoline

3-(5-Isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-quinoline

Cat. No. B8358182
M. Wt: 309.4 g/mol
InChI Key: PZBQYJRPVANMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

In a 5 mL microwave reaction tube, trifluoro-methanesulfonic acid 5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl ester (30 mg, 0.091 mmol), 3-quinoline boronic acid (19 mg, 1.2 eq.) and Pd(dppf)2Cl2 (7.4 mg, 10%) were mixed with 2 mL DME and 0.18 mL 2M aqueous Na2CO3 (4 eq.). The reaction mixture was heated in microwave at 130° C. for 40 minutes. The reaction mixture was concentrated down and purified by reverse phase prep HPLC (MeCN/water) to give a white powder (14 mg, 50%). LC-MS shows 310.2 (M+1).
Name
trifluoro-methanesulfonic acid 5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl ester
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
7.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](OS(C(F)(F)F)(=O)=O)=[N:6][C:7]([O:12][CH3:13])=[N:8][C:9]=1[O:10][CH3:11])([CH3:3])[CH3:2].[N:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[C:24](B(O)O)[CH:23]=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].COCCOC>[CH:1]([C:4]1[C:5]([C:24]2[CH:23]=[N:22][C:31]3[C:26]([CH:25]=2)=[CH:27][CH:28]=[CH:29][CH:30]=3)=[N:6][C:7]([O:12][CH3:13])=[N:8][C:9]=1[O:10][CH3:11])([CH3:3])[CH3:2] |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
trifluoro-methanesulfonic acid 5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl ester
Quantity
30 mg
Type
reactant
Smiles
C(C)(C)C=1C(=NC(=NC1OC)OC)OS(=O)(=O)C(F)(F)F
Name
Quantity
19 mg
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)B(O)O
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
7.4 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
2 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
purified by reverse phase prep HPLC (MeCN/water)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=NC(=NC1OC)OC)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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